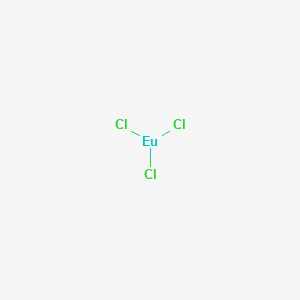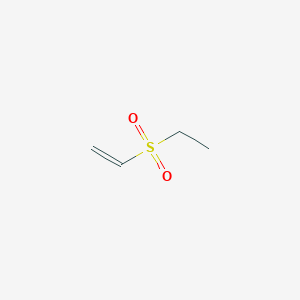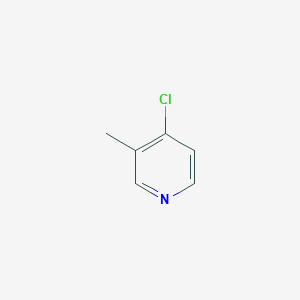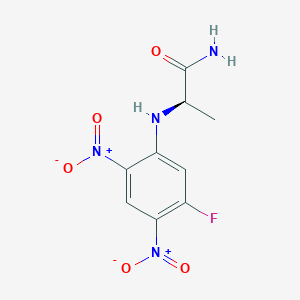
衣康酸酰氯
描述
Itaconyl chloride is a technical grade compound with a molecular weight of 166.99 and a molecular formula of ClCOCH2C(=CH2)COCl . It appears as a colorless to yellow liquid .
Synthesis Analysis
Itaconyl chloride can be synthesized using bio-based itaconic acid (IA) and phosphorus pentachloride (PCl5) as raw materials by a molten method . The optimum conditions of synthesis were determined as follows: toluene as a purified solvent, n(PCl5):n(IA)=2.15:1, the vacuum distillation temperature 80 °C, the vacuum distillation time 2 h .
Molecular Structure Analysis
The molecular structure of Itaconyl chloride is represented by the formula ClCOCH2C(=CH2)COCl .
Chemical Reactions Analysis
Itaconyl chloride is involved in significant biological regulation and changes . Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
Physical And Chemical Properties Analysis
Itaconyl chloride has a refractive index n20/D of 1.493 (lit.), a boiling point of 89 °C/17 mmHg (lit.), and a density of 1.407 g/mL at 25 °C (lit.) .
科学研究应用
衣康酸酰氯还用于通过低温溶液缩聚工艺合成聚(衣康酸-间苯二胺)。探索了初始温度和反应时间对该缩聚的影响,并对产物进行表征以确认其结构和热稳定性。这突出了衣康酸酰氯在生产具有潜在工业应用的聚合物中的作用 (王传兴等,2016)。
此外,衣康酸酰氯的应用延伸到生物大分子(如淀粉)的改性,以开发具有增强粘合性能和成膜特性的新型生物基上浆剂。这种称为衣康酸化的改性已被证明可以改善淀粉的粘附性和成膜性能,使其成为纺织工业中羊毛经纱上浆的有希望的候选者 (李伟等,2021)。
作用机制
Target of Action
Itaconyl chloride, also known as methylenesuccinic acid chloride, is a derivative of itaconate . Itaconate primarily targets macrophages . Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation . Furthermore, itaconate activates the anti-inflammatory transcription factors Nrf2 and ATF3, and inhibits the NLRP3 inflammasome .
Mode of Action
Itaconate’s mode of action involves the modification of thiol-reactive cysteines . Many of these cysteines have been identified by proteomic screens. Targets include the glycolytic enzymes aldolase A (ALDOA), lactate dehydrogenase A (LDHA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and the NLRP3 inflammasome .
Biochemical Pathways
Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle . Itaconate is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate can directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .
Pharmacokinetics
Itaconate, the parent compound, is known to be produced in large quantities in lps-activated macrophages . Itaconate is also present in the lungs of mice infected with Mycobacterium tuberculosis .
Result of Action
The result of itaconate’s action includes inhibition of succinate dehydrogenase, inhibition of glycolysis, activation of anti-inflammatory transcription factors, and inhibition of the NLRP3 inflammasome . These actions have anti-inflammatory effects and have shown promise in preclinical models of sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Action Environment
The action of itaconyl chloride is likely to be influenced by environmental factors, although specific studies on this aspect are lacking. It is known that the production of itaconate, the parent compound, is influenced by the activation of macrophages by inflammatory stimuli . This suggests that the inflammatory environment could influence the action of itaconyl chloride.
安全和危害
未来方向
Itaconyl chloride has potential applications in the field of anticancer research . Itaconic acid hybrids, based on itaconic acid and various scaffolds, have shown anticancer effects in vitro against almost all the tumor cell lines that were evaluated . This suggests that itaconyl chloride could be a valuable lead for the development of anticancer drugs .
属性
IUPAC Name |
2-methylidenebutanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRIQNPIBHVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172912 | |
| Record name | Succinyl chloride, methylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Itaconyl chloride | |
CAS RN |
1931-60-8 | |
| Record name | 2-Methylenebutanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1931-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl chloride, methylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itaconyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinyl chloride, methylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-methylenesuccinyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Itaconyl chloride primarily used for in current research?
A1: Itaconyl chloride is frequently employed as a monomer in the synthesis of various polymers. For instance, it's used to create unsaturated derivatives of polycaprolactone like polycaprolactone fumarate (PCLF) and polycaprolactone itaconate (PCLI). These polymers are being explored for their potential to enhance the mechanical properties of hydroxyapatite scaffolds in bone tissue engineering applications. []
Q2: How is Itaconyl chloride typically synthesized?
A2: A common method for synthesizing Itaconyl chloride involves using bio-based itaconic acid and phosphorus pentachloride (PCl5) as starting materials in a molten method. []
Q3: What factors influence the yield and purity of Itaconyl chloride during synthesis?
A3: Research indicates that several factors impact the synthesis of Itaconyl chloride:
- Solvent Choice During Purification: The solvent used during the purification process significantly affects the final product quality. []
- Ratio of Raw Materials: The molar ratio of phosphorus pentachloride to itaconic acid plays a crucial role in determining the yield. []
- Vacuum Distillation Parameters: Both the temperature and duration of the vacuum distillation step influence the yield and purity of Itaconyl chloride. []
Q4: Are there any alternative methods to produce Itaconamide, a derivative of Itaconyl chloride?
A4: Yes, Itaconamide can be produced through a gas phase reaction using Itaconyl chloride and ammonia gas. This method has been proposed to address limitations in traditional Itaconamide preparation and purification techniques. []
Q5: What spectroscopic techniques are used to characterize Itaconyl chloride?
A5: The structure of Itaconyl chloride is commonly confirmed using the following spectroscopic methods:
- Fourier Transform Infrared Spectroscopy (FT-IR): This technique provides information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance Hydrogen Spectrum (1H-NMR): 1H-NMR offers detailed insights into the hydrogen atom environments within the molecule, confirming its structure. [, ]
Q6: Can Itaconyl chloride be used to synthesize polymers with specific properties?
A7: Yes, Itaconyl chloride can be used to create polymers with tailored properties. For instance, researchers have synthesized novel polyitaconates with a pyrrolidinonyl moiety that demonstrate thermo-responsive behavior in water. This means their properties change in response to temperature variations. []
Q7: What challenges are associated with polymer synthesis using Itaconyl chloride?
A8: The reaction conditions during polymerization, such as temperature and reaction time, significantly impact the properties of the resulting polymer. Careful optimization of these parameters is crucial to achieving the desired molecular weight and thermal stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




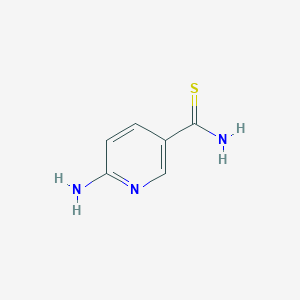
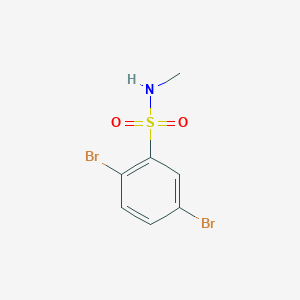

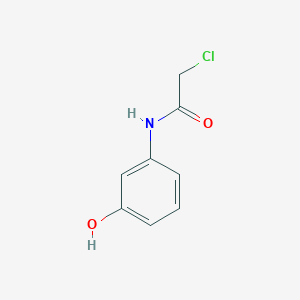
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
